Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Adenosine receptor Regioisomer comparison hA₂A selectivity

Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS 1934530-40-1; molecular formula C₈H₆ClN₃O₂; MW 211.60 g/mol) is a heterobicyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine scaffold class – a privileged structure in medicinal chemistry with documented utility across kinase inhibition, nuclear receptor modulation, and adenosine receptor antagonism programs. The compound features a methyl ester at the pyridine 7-position and a chlorine substituent at the triazole 2-position, establishing a dual-functionalization architecture that distinguishes it from both its non-chlorinated and regioisomeric counterparts.

Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Cat. No. B12844367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate
Molecular FormulaC8H6ClN3O2
Molecular Weight211.60 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=NC(=NN2C=C1)Cl
InChIInChI=1S/C8H6ClN3O2/c1-14-7(13)5-2-3-12-6(4-5)10-8(9)11-12/h2-4H,1H3
InChIKeyMPDZEKWHTGZAST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate – Structural Identity, Scaffold Class, and Procurement-Relevant Context


Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS 1934530-40-1; molecular formula C₈H₆ClN₃O₂; MW 211.60 g/mol) is a heterobicyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine scaffold class – a privileged structure in medicinal chemistry with documented utility across kinase inhibition, nuclear receptor modulation, and adenosine receptor antagonism programs [1]. The compound features a methyl ester at the pyridine 7-position and a chlorine substituent at the triazole 2-position, establishing a dual-functionalization architecture that distinguishes it from both its non-chlorinated and regioisomeric counterparts . This specific substitution pattern is recurrent in patent literature as a key intermediate for generating JAK2-selective inhibitors, RORγt inverse agonists, and PDE10 inhibitors [2].

Why In-Class Triazolopyridine Analogs Cannot Substitute for Methyl 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate in Synthesis-Driven Programs


Within the [1,2,4]triazolo[1,5-a]pyridine chemical space, substitution at three positions simultaneously dictates downstream synthetic trajectory and biological target engagement: the ester position (ring carbon), the ester type, and the triazole 2-substituent. Swapping the 7-carboxylate for the 6-carboxylate regioisomer (CAS 1935429-55-2) alters the H-bond donor/acceptor geometry that governs adenosine A₂A vs A₁ receptor selectivity, as demonstrated by Guba et al. across 20 isomeric pairs [1]. Removing the 2-chloro substituent eliminates the sole SNAr-competent site for nucleophilic diversification, rendering the scaffold inert to amination and cross-coupling reactions that generate JAK2 inhibitor candidates [2]. Hydrolyzing the methyl ester to the free acid (CAS 1558274-80-8) prematurely exposes the carboxylic acid, which may interfere with subsequent coupling steps and alter solubility and purification behavior during parallel synthesis . These three points of substitution collectively form an interdependent architecture where any single modification propagates to altered reactivity, target selectivity, or synthetic efficiency – making generic in-class substitution scientifically unsound without explicit re-validation.

Quantitative Differentiation Evidence for Methyl 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate Versus Closest Analogs


Regioisomeric Selectivity: 7-Carboxylate Amides Show Divergent Adenosine A₂A vs A₁ Receptor Profiles Compared to 6-Carboxylate Amides

The Guba et al. (2004) study provides a direct, head-to-head comparison of 20 isomeric pairs: 5-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxyl amides versus 8-amino-2-aryl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amides for inhibition of human adenosine A₂A (hA₂A) and selectivity over human adenosine A₁ (hA₁) receptors [1]. The target compound's methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate architecture maps directly onto the 7-carboxylate series. The study concluded that the H-bond donor strength of the free amino functionality – which is geometrically positioned differently in the 7-carboxyl amide versus 6-carboxyl amide series – is the main determinant for hA₂A inhibitory activity and hA₁ selectivity [1]. This positional dependency means that a procurement decision selecting the 6-carboxylate regioisomer (CAS 1935429-55-2) versus the 7-carboxylate compound diverts the synthetic program toward a fundamentally different selectivity profile.

Adenosine receptor Regioisomer comparison hA₂A selectivity

Lipophilicity Differential: 2-Chloro Substitution Increases LogP by ~1.1 Units Relative to the Non-Chlorinated 7-Carboxylate Analog

The target compound, methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate, has a computed XLogP3-AA value of 1.6, as reported in its PubChem entry [1]. In contrast, its direct non-chlorinated analog, methyl [1,2,4]triazolo[1,5-a]pyridine-7-carboxylate (CAS 1005205-51-5), has a measured/calculated LogP of 0.5159 . This represents a ΔLogP of approximately +1.08 units driven solely by the 2-chloro substituent. For context, the widely cited 'Lipinski Rule of Five' and subsequent drug-likeness analyses identify LogP as a critical determinant of membrane permeability, solubility, and metabolic stability; a shift of ~1 LogP unit is pharmacokinetically meaningful in lead optimization [2]. The increased lipophilicity of the 2-chloro compound may confer superior membrane penetration for intracellular target engagement but must be weighed against potential solubility limitations.

Lipophilicity LogP comparison Drug-likeness

2-Chloro Substituent as a Synthetic Diversification Handle: Enables SNAr Amination to Generate JAK2 Inhibitor Candidates

The 2-chloro substituent on the triazole ring is the sole site competent for nucleophilic aromatic substitution (SNAr) on the target scaffold, enabling direct conversion to 2-amino, 2-alkoxy, or 2-aryl derivatives via reaction with amines, alcohols, or organometallic reagents. This reactivity is explicitly exploited in the patent literature: Siu et al. (2013) advanced a series of 2-amino-[1,2,4]triazolo[1,5-a]pyridines, generated from 2-chloro precursors via SNAr amination, to JAK2 inhibitors with pharmacodynamic activity in mouse xenograft models [1]. The corresponding non-chlorinated analog (CAS 1005205-51-5) lacks this reactive handle entirely, while the 2-amino analog (CAS 1094107-42-2) has already consumed this position and is restricted to further derivatization at other sites . Patent US8501936 (Cephalon, Inc.) describes a broad series of 1,2,4-triazolo[1,5-a]pyridine derivatives as FAK and JAK kinase inhibitors, where the 2-position substitution is a critical SAR vector [2].

Synthetic diversification SNAr reactivity JAK2 inhibitor

Methyl Ester as a Protected Carboxylate Synthon: Enables Late-Stage Hydrolysis to Free Acid Without Premature Acid Exposure

The methyl ester at the 7-position serves as a masked carboxylic acid, allowing the compound to be carried through multi-step synthetic sequences without the solubility, purification, and coupling-interference issues associated with free carboxylic acids. The corresponding free acid, 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid (CAS 1558274-80-8; MW 197.58 g/mol), is a distinct procurement entity that cannot be substituted when the ester-protected form is required for synthetic compatibility . The parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives explicitly relies on the methyl ester intermediate as a key building block, with late-stage hydrolysis to the free acid followed by amide coupling . The PubChem entry for the target compound confirms zero hydrogen bond donors, confirming the ester form avoids the H-bond donor liability of the free acid [1].

Protecting group strategy Late-stage functionalization Carboxylic acid synthon

Scaffold Provenance: Triazolopyridine Core Validated as a Privileged Pharmacophore in RORγt Inverse Agonist Programs with Sub-nanomolar Potency

The [1,2,4]triazolo[1,5-a]pyridine scaffold, of which the target compound is a functionalized building block, has been validated as a core pharmacophore for RORγt inverse agonism. Nakajima et al. (2020) reported the discovery and optimization of triazolopyridine derivatives culminating in compound 5a, a potent RORγt inverse agonist with strong inhibitory activity and a favorable pharmacokinetic profile, demonstrating dose-dependent inhibition of IL-17A production in a mouse IL-18/23-induced cytokine expression model [1]. The binding mode was established via X-ray cocrystal structure of RORγt with analogue 1a, confirming the triazolopyridine core as a validated ligand-binding domain (LBD) recognition element [1]. Separately, another triazolopyridine derivative reportedly exhibited an IC₅₀ of 41 nM against RORγt activity with promising in vivo pharmacokinetic profiles . While the target methyl ester compound is a building block rather than a final drug candidate, its core scaffold is the entry point into this biologically validated chemical space.

RORγt inverse agonist Nuclear receptor IL-17A inhibition

Optimal Research and Industrial Application Scenarios for Methyl 2-Chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate


JAK2-Selective Kinase Inhibitor Lead Generation via SNAr Diversification of the 2-Chloro Handle

As established in Section 3 (Evidence Item 3), the 2-chloro substituent enables direct SNAr amination to generate 2-amino-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate derivatives, which have been advanced to JAK2 inhibitors with pharmacodynamic activity in xenograft models [1]. Medicinal chemistry teams prosecuting JAK2 or FAK kinase programs can procure this building block as the single starting material for a parallel amination library, retaining the 7-methyl ester for subsequent hydrolysis and amide coupling to access diverse chemotypes from a unified intermediate [2].

Adenosine A₂A Receptor Antagonist SAR Exploration Requiring Defined Regioisomeric Geometry

The head-to-head isomeric comparison by Guba et al. (2004) demonstrates that the 7-carboxyl amide geometry present in derivatives of this compound yields a distinct H-bond donor/acceptor architecture compared to the 6-carboxyl amide regioisomer, directly impacting hA₂A inhibitory activity and hA₁ selectivity [3]. Research groups developing adenosine receptor ligands should procure the 7-carboxylate building block specifically when the target product profile requires the 7-position amide geometry, as the 6-carboxylate regioisomer (CAS 1935429-55-2) is predicted to produce a different selectivity fingerprint based on the H-bond donor strength model established in the comparative study [3].

Late-Stage Diversification Strategy for RORγt Inverse Agonist and PDE10 Inhibitor Programs

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been crystallographically validated as a ligand-binding domain recognition element for RORγt (Nakajima et al., 2020) and is also represented in PDE10 inhibitor patent families [1]. The target compound, with its protected 7-carboxylate and reactive 2-chloro substituent, serves as a strategic intermediate that can be elaborated at both the 2-position (via SNAr) and the 7-position (via ester hydrolysis and amide/ester coupling) in a modular fashion. This dual-functionalization architecture enables efficient SAR exploration around a validated core with fewer synthetic steps than would be required starting from the unsubstituted parent scaffold [2].

Parallel Solution-Phase Library Synthesis Requiring a Protected Carboxylate Building Block

As documented in the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, the methyl ester form of the triazolopyridine-7-carboxylate scaffold is the preferred intermediate for multi-step library construction . The target compound's combination of a methyl ester (zero H-bond donors, facilitating organic-phase handling and chromatography) and a 2-chloro leaving group (enabling subsequent diversification) makes it uniquely suited for automated or parallel synthesis workflows where premature exposure of a free carboxylic acid would compromise coupling efficiency and purification .

Quote Request

Request a Quote for Methyl 2-chloro-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.